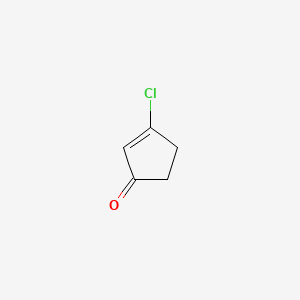

2-Cyclopenten-1-one, 3-chloro-

Übersicht

Beschreibung

2-Cyclopenten-1-one, 3-chloro- is a useful research compound. Its molecular formula is C5H5ClO and its molecular weight is 116.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Cyclopenten-1-one, 3-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopenten-1-one, 3-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Properties

- Reactivity with Benzenethiol : 2-Cyclopenten-1-one demonstrates reversible addition reactions with benzenethiol, influenced by methyl group substitutions on the carbon-carbon double bond, indicating its reactivity and potential for diverse chemical synthesis (van Axel Castelli et al., 1999).

- Polymer Structure Analysis : NMR and ultraviolet spectra studies of 3-chloro-1-cyclopentene polymers help in understanding the polymer's structural dimensions and the type of addition, essential for material science and polymer chemistry (Cherkashin et al., 1968).

- Photochemical Properties : The photochromic properties of diarylethenes, including 1,2-dithienylcyclopentenes, are significant for optoelectronic technologies like optical data storage and waveguides due to their thermal stability and property variations in different isomers (Zhou et al., 2007).

Applications in Material Science and Pharmacology

- Material Science : Vibrational analysis of 3-cyclopenten-1-one aids in understanding its physical properties in various states, contributing to its applications in material science and chemical engineering (Lewis & Laane, 1975).

- Synthesis of Derivatives : The synthesis of 4-Cyclopentene-1,2,3-trione and its pyrolytic decarbonylation offers insights into the creation of novel chemical compounds, which could be significant in pharmaceutical and synthetic chemistry (KasaiMasaji et al., 1978).

- Antiviral Research : Research into carbocyclic 5'-nor-2'-deoxyguanosine and related purine derivatives, starting from 3-cyclopenten-1-ylamine, contributes to antiviral drug development, although these compounds showed limited antiviral activity (Patil et al., 1992).

Environmental and Industrial Relevance

- Electrochemical Studies : The electrohydrodimerization of 2-cyclopenten-1-one in aqueous media on mercury electrodes is significant for understanding electrochemical reactions and their industrial applications (Bastida et al., 1987).

- Atmospheric Chemistry : Studying the reactions of substituted cyclopentenes with tropospheric oxidants helps in understanding their environmental impact and atmospheric chemistry (Sharma et al., 2019).

Safety and Hazards

2-Cyclopenten-1-one is classified as harmful and is a flammable liquid . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-chlorocyclopent-2-en-1-one . These factors could include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these environmental factors affect the compound’s action.

Eigenschaften

IUPAC Name |

3-chlorocyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO/c6-4-1-2-5(7)3-4/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKOCLPNPRMNSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075252 | |

| Record name | 2-Cyclopenten-1-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53102-14-0 | |

| Record name | 2-Cyclopenten-1-one, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053102140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-2-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B3032721.png)

![3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B3032739.png)